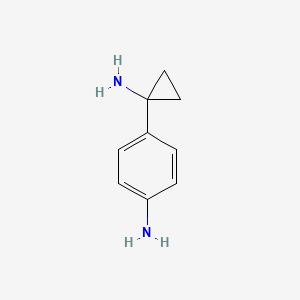

4-(1-Aminocyclopropyl)aniline

Description

Conceptual Framework of Cyclopropyl (B3062369) Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are fundamental building blocks in a vast array of chemical industries, from the synthesis of dyes to the production of polymers and pharmaceuticals. nih.govresearchgate.netopenaccessjournals.com In medicinal chemistry, the aniline motif is a common feature in many bioactive compounds. nih.gov However, the aniline core can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and associated toxicities. nih.govnih.gov This metabolic liability has driven a search for bioisosteres—substituents or groups with similar physical or chemical properties that can replace the aniline moiety to improve the drug's safety profile while maintaining or enhancing its biological activity. nih.govnih.gov

The cyclopropyl group has been identified as a valuable component in this context. nih.gov It is the most frequently used small aliphatic ring in medicinal chemistry, appearing in numerous marketed drugs. nih.gov The incorporation of a cyclopropyl ring can confer several advantageous properties upon a molecule:

Conformational Constraint : The rigid three-membered ring restricts the rotational freedom of attached functional groups, which can help in positioning them optimally within a biological target's binding pocket, potentially leading to a more favorable entropic contribution to binding. iris-biotech.de

Metabolic Stability : The replacement of metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl group can enhance stability against CYP450-mediated oxidation. iris-biotech.de

Modified Physicochemical Properties : The cyclopropyl fragment can influence a molecule's lipophilicity, pKa, and solubility, allowing for the fine-tuning of its pharmacokinetic profile. nih.goviris-biotech.de

Bioisosteric Replacement : The cyclopropyl ring can serve as a non-aromatic isostere for alkenes and, in some contexts, even aromatic rings, offering a way to explore new chemical space and escape the metabolic issues associated with planar aromatic systems. nih.gov

Therefore, the conceptual framework for using cyclopropyl aniline derivatives in research is based on the strategic combination of the aniline pharmacophore with the modulating properties of the cyclopropyl ring to create novel molecules with improved drug-like characteristics.

Significance of the 4-(1-Aminocyclopropyl)aniline Moiety in Synthetic Strategy and Molecular Design

The this compound moiety is a specific and highly valuable scaffold within the broader class of cyclopropyl aniline derivatives. Its significance lies in its utility as a versatile building block for constructing more complex molecules. The primary amino group attached to the cyclopropane (B1198618) ring and the aniline nitrogen provide two distinct points for chemical modification, allowing for diverse derivatization strategies.

The synthesis of molecules containing the aminocyclopropyl fragment can be approached in several ways. One common method involves the rearrangement of 2-hydroxycyclobutanones. For instance, the reaction of a 2-substituted-2-hydroxycyclobutanone with an aniline can proceed through an α-iminol rearrangement, leading to the formation of an α-aminocyclopropyl ketone intermediate. researchgate.netbeilstein-journals.org This highlights the intricate relationship between different carbocyclic systems in accessing the desired cyclopropylamine (B47189) core.

The this compound scaffold offers a unique three-dimensional structure that is increasingly sought after in drug design to move away from flat, Csp2-rich molecules. nih.gov This scaffold can be used to develop saturated isosteres for anilines, aiming to mitigate the risks of metabolic activation associated with the parent aromatic amine. nih.gov Research has shown that aminocyclopropanes can undergo photochemical ring-opening reactions, providing access to other saturated nitrogen-containing scaffolds, further demonstrating their versatility in synthetic chemistry. researchgate.netnih.gov

Below are some of the key chemical properties of the dihydrochloride (B599025) salt of this compound.

| Property | Value | Source |

| IUPAC Name | This compound dihydrochloride | fluorochem.co.uk |

| CAS Number | 1400999-64-5 | fluorochem.co.uk |

| Molecular Weight | 221.13 g/mol | fluorochem.co.uk |

| Molecular Formula | C₉H₁₄Cl₂N₂ | fluorochem.co.uk |

| LogP | 0.659 | fluorochem.co.uk |

| Purity | 97% | fluorochem.co.uk |

This table is interactive. Click on the headers to sort.

Overview of Research Trajectories for the Cyclopropyl Aniline Scaffold

Current and future research involving the cyclopropyl aniline scaffold, and specifically this compound, is directed along several promising trajectories, primarily within the field of medicinal chemistry.

One major area of focus is the development of novel therapeutic agents. For example, derivatives of (2-aminocyclopropyl)phenyl amides have been designed and synthesized as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target of interest in oncology. acs.org In these studies, the aminocyclopropyl benzamide (B126) derivatives showed improved inhibitory activity and suitable properties for brain penetration, highlighting the scaffold's potential in developing treatments for central nervous system disorders. acs.org

Another significant research direction is the use of aminocyclopropanes as precursors to create novel aniline bioisosteres. researchgate.netnih.gov The metabolic instability of many aniline-containing drugs is a major hurdle in pharmaceutical development. nih.gov Saturated, sp3-rich scaffolds derived from aminocyclopropanes, such as 1-aminonorbornanes, have shown improved metabolic stability and a lower tendency to form reactive metabolites compared to their aniline counterparts. researchgate.netnih.gov This positions the this compound scaffold as a key starting point for the synthesis of safer and more effective drug candidates.

The synthetic utility of this scaffold continues to be explored. Strategies for the diversification of pyrimidine-containing compounds have utilized aniline nucleophiles in deconstruction-reconstruction sequences, demonstrating the broad applicability of aniline derivatives in accessing diverse heterocyclic structures. nih.gov Furthermore, new synthetic methods are being developed to facilitate the construction of the aminocyclopropyl moiety itself, such as catalyst-free reactions of hydroxycyclobutanones with anilines at room temperature. researchgate.net

The table below summarizes key research findings related to the cyclopropyl aniline scaffold.

| Research Area | Key Finding | Significance | Reference |

| LSD1 Inhibition | N-(4-(2-Aminocyclopropyl)phenyl)amide and 4-(2-aminocyclopropyl)benzamide derivatives show potent inhibition of LSD1 (IC₅₀ = 4.1 nM for one derivative). | Provides a promising scaffold for developing new anticancer agents. | acs.org |

| Aniline Bioisosteres | Photochemical conversion of aminocyclopropanes yields 1-aminonorbornanes, which exhibit enhanced metabolic stability over anilines. | Offers a strategy to mitigate toxicity issues associated with aniline-containing drugs. | researchgate.netnih.gov |

| Synthetic Methodology | One-step, catalyst-free synthesis of α-aminocyclopropyl ketones from 2-hydroxycyclobutanones and anilines has been developed. | Provides efficient access to key intermediates for more complex molecules. | researchgate.net |

| Medicinal Chemistry | The cyclopropyl ring is used to increase potency, provide conformational stability, and improve pharmacokinetic properties in drug candidates. | Establishes the cyclopropyl group as a valuable tool in drug design and optimization. | nih.goviris-biotech.de |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminocyclopropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESVHCCQIFLSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 1 Aminocyclopropyl Aniline and Its Analogues

Established Synthetic Routes to 4-(1-Aminocyclopropyl)aniline

Multi-Step Conventional Synthesis Protocols

Conventional methods for the synthesis of this compound and its derivatives often involve multi-step sequences that rely on classical organic reactions. libretexts.orgathabascau.ca These protocols typically involve the construction of the cyclopropane (B1198618) ring and the aniline (B41778) moiety in separate stages, often requiring the use of protecting groups to manage the reactivity of the amine functionalities.

Another common strategy involves the α-iminol rearrangement. This can be achieved by reacting a 2-substituted-2-hydroxycyclobutanone with an aniline, which rearranges to form an α-aminocyclopropyl ketone. researchgate.netbeilstein-journals.org This ketone can then be further modified to produce the desired aniline derivative.

Table 1: Example of a Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-nitroaniline (protected) | 1. Reductive amination with cyclopropanealdehyde2. Boc₂O protection | Protected 4-(1-aminocyclopropyl)nitrobenzene |

| 2 | Protected 4-(1-aminocyclopropyl)nitrobenzene | Reduction (e.g., Sn/HCl or catalytic hydrogenation) | Protected this compound |

This table presents a generalized, illustrative pathway based on common organic synthesis principles.

Precursor-Based Approaches (e.g., from Nitrobenzene (B124822) Derivatives)

A more direct approach involves starting with a precursor that already contains the core aromatic structure, such as a nitrobenzene derivative. The synthesis of aniline and its derivatives from nitroarenes is a fundamental transformation in organic chemistry. researchgate.net The most critical step in this approach is the reduction of the nitro group to an amine.

This reduction can be accomplished using various methods. Classically, metal-acid combinations like tin and hydrochloric acid were used. athabascau.ca However, modern syntheses predominantly employ catalytic hydrogenation. researchgate.netgoogle.com Supported nickel catalysts, such as Raney nickel, are commonly used for this purpose. google.comisuct.ru The reaction typically involves hydrogenating the nitrobenzene precursor in a solvent like ethanol (B145695) under pressure and at elevated temperatures. google.com For example, 1-cyclopropyl-4-nitrobenzene (B1595171) can be reduced to 4-cyclopropylaniline. If the precursor is 1-(1-aminocyclopropyl)-4-nitrobenzene (with the amino group protected), catalytic reduction will yield the protected form of this compound, which can then be deprotected. The use of supported catalysts is advantageous as they can often be recovered and reused. google.com Other reagents, such as potassium borohydride (B1222165) with copper(II) chloride, have also been shown to effectively reduce nitrobenzenes to the corresponding anilines. researchgate.net

Novel and Emerging Synthetic Methodologies for Cyclopropyl (B3062369) Aniline Systems

Recent advances in organic synthesis have focused on developing more efficient and versatile methods for constructing complex molecules like cyclopropyl anilines. Catalytic approaches, in particular, have gained prominence.

Catalytic Approaches in Cyclopropane Formation and Amination

Catalysis offers pathways to synthesize cyclopropyl aniline systems under milder conditions and with greater control over selectivity. These methods can be broadly categorized into those that facilitate the formation of the cyclopropane ring and its amination, and those that focus on the aniline C-N bond formation.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions. acs.orguni-regensburg.de In the context of aminocyclopropane synthesis, this technology is used to activate aminocyclopropanes through a single-electron transfer (SET) process. rsc.orgrsc.org

The process typically involves a photocatalyst, such as an iridium complex or an organic dye like 4CzIPN, which becomes excited upon absorbing visible light (e.g., from blue LEDs). acs.orgrsc.org The excited photocatalyst can then oxidize a donor aminocyclopropane, like a cyclopropylaniline, to form a distonic radical cation. acs.orguark.edu This highly reactive intermediate, which possesses both a radical site and a spatially separate iminium ion, can participate in various cycloaddition reactions. acs.orguark.edu For example, it can undergo [3+2] annulation reactions with alkenes or alkynes to construct five-membered rings, such as aminocyclopentane derivatives or bicyclo[3.1.0]hexanes. rsc.orgrsc.orgresearchgate.net The ability to generate these radical intermediates under gentle, visible-light irradiation opens up new avenues for the synthesis of complex scaffolds derived from simple aminocyclopropanes. chemrxiv.orgchemrxiv.org

Table 2: Key Features of Photoredox Catalysis in Aminocyclopropane Chemistry

| Feature | Description | Example Catalyst |

|---|---|---|

| Activation Method | Single-Electron Transfer (SET) from the amine to an excited photocatalyst. | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 4CzIPN |

| Key Intermediate | Distonic radical cation. | N/A |

| Reaction Types | [3+2] Cycloadditions, [3+3] Annulations, Ring-opening reactions. acs.orgrsc.org | N/A |

| Conditions | Visible light (e.g., blue LEDs), room temperature. | N/A |

Transition-metal catalysis, particularly with palladium, provides a highly efficient method for forming the C-N bond in anilines, a reaction known as the Buchwald-Hartwig amination. researchgate.netresearchgate.net This approach is a significant improvement over older, multi-step procedures for synthesizing N-arylcyclopropylamines. researchgate.net

The reaction typically involves the coupling of an aryl halide (e.g., an aryl bromide) with an amine (e.g., cyclopropylamine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net A common catalytic system consists of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, a bulky, electron-rich phosphine ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and a strong base like sodium tert-butoxide (NaOtBu). researchgate.net This one-step method is versatile, tolerates a wide range of functional groups, and generally provides high yields of the desired N-arylcyclopropylamine product. researchgate.net This methodology can be applied to synthesize a variety of cyclopropylanilines by choosing the appropriate aryl bromide and amine coupling partners. researchgate.net The development of new ligands continues to expand the scope and efficiency of these transition-metal catalyzed anilination reactions. mdpi.comnih.gov

Table 3: Typical Components for Palladium-Catalyzed Anilination

| Component | Role | Specific Example |

|---|---|---|

| Palladium Source | Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Stabilizes and activates the catalyst | BINAP, SPhos |

| Base | Activates the amine and facilitates the catalytic cycle | Sodium tert-butoxide (NaOtBu) |

| Substrates | Coupling partners | Aryl bromide and Cyclopropylamine (B47189) |

Reactivity and Derivatization Pathways of 4 1 Aminocyclopropyl Aniline

Chemical Reactivity of the Aminocyclopropyl Ring System

The aminocyclopropyl group, a strained three-membered ring bearing a nitrogen substituent, exhibits unique reactivity, primarily driven by the high ring strain. This inherent strain facilitates ring-opening reactions, providing pathways to various acyclic and heterocyclic structures.

Ring-Opening Reactions and Mechanistic Considerations

The cyclopropane (B1198618) ring in aminocyclopropyl systems is susceptible to cleavage under various conditions, often initiated by the activation of the amino group. For instance, acyl, sulfonyl, or carbamate (B1207046) protected aminocyclopropanes can undergo oxidative ring-opening to form 1,3-dielectrophilic carbon intermediates. epfl.ch This transformation often involves the use of an oxidizing agent and can lead to the formation of difunctionalized propylamines. epfl.ch

Mechanistically, these reactions can proceed through different pathways. Under acidic conditions, an elimination-addition mechanism may be favored, while basic conditions can promote an SN2 pathway for the substitution of leaving groups. epfl.ch The presence of a donor group (the amine) and an acceptor group on the cyclopropane ring can also influence the reaction pathway, sometimes leading to formal [3+2] cycloadditions with electron-deficient alkenes. epfl.ch

Enzymatic ring-opening is another important pathway, as exemplified by the action of 1-aminocyclopropane-1-carboxylate (ACC) deaminase. nih.gov This enzyme catalyzes the opening of the cyclopropane ring followed by deamination. nih.gov Structural studies of the enzyme-substrate complex reveal that the catalytic lysine (B10760008) residue plays a crucial role in abstracting a methylene (B1212753) proton from the substrate, initiating the ring-opening cascade. nih.gov

Reactions Involving Cyclopropyl-Containing Radical Intermediates

Radical reactions provide another avenue for the transformation of cyclopropyl (B3062369) systems. libretexts.org These reactions typically involve three phases: initiation, propagation, and termination. lumenlearning.com Initiation can be achieved using radical initiators like AIBN (azobisisobutyronitrile) or through photoredox catalysis. epfl.chlibretexts.org

Once a radical is formed on or adjacent to the cyclopropyl ring, it can participate in a variety of transformations. For example, radical-polar crossover reactions have been utilized for the intramolecular cyclopropanation of active methylene derivatives, promoted by iron salts. researchgate.net In these reactions, an oxidative radical cyclization is followed by an ionic cyclization to yield bicyclic cyclopropanes. researchgate.net The high reactivity of radical intermediates allows for their participation in chain reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.orglumenlearning.com The development of methods like the Minisci reaction, which involves the radical decarboxylation of carboxylic acids in the presence of a silver catalyst, highlights the synthetic utility of radical intermediates in functionalizing heteroarenes. nih.gov

Transformations of the Aromatic Amine Functional Group

The aniline (B41778) moiety in 4-(1-aminocyclopropyl)aniline is a versatile functional group that readily undergoes a variety of transformations, including electrophilic aromatic substitution, N-alkylation, N-acylation, and cyclization reactions.

Electrophilic Aromatic Substitution Patterns on the Aniline Ring

The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. byjus.comlibretexts.org This is due to the electron-donating nature of the nitrogen atom, which increases the electron density at these positions through resonance. byjus.com In the case of this compound, the para position is blocked by the aminocyclopropyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the amino group. cdnsciencepub.comcdnsciencepub.com

Kinetic studies on the reaction of substituted anilines with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have confirmed that when the para position is substituted, the reaction occurs at the ortho position. cdnsciencepub.comcdnsciencepub.com The reactivity of the aniline ring towards electrophiles is significantly influenced by the nature of the substituents present. Electron-donating groups enhance the rate of substitution, while electron-withdrawing groups decrease it. researchgate.net

To control the high reactivity of the aniline and avoid potential side reactions like over-halogenation or oxidation, the amino group can be temporarily protected by acetylation to form an acetanilide. libretexts.org The acetyl group moderates the activating effect of the amino group while still directing substitution to the ortho and para positions. libretexts.org The protecting group can be subsequently removed by hydrolysis. libretexts.org

| Substituent at C4 | Directing Effect | Primary Position of Electrophilic Attack | Reference |

|---|---|---|---|

| -H | ortho, para-directing | para (C4) | cdnsciencepub.comcdnsciencepub.com |

| -Alkyl (e.g., -CH₃) | ortho, para-directing | ortho (C2, C6) | cdnsciencepub.comcdnsciencepub.com |

| -Cyclopropyl | ortho, para-directing | ortho (C2, C6) | cdnsciencepub.comcdnsciencepub.com |

N-Alkylation and Acylation Reactions for Derivative Formation

The nitrogen atom of the aniline group is nucleophilic and can be readily alkylated or acylated to form a wide range of derivatives.

N-Alkylation involves the reaction of the aniline with an alkylating agent, such as an alkyl halide. This reaction typically proceeds via nucleophilic substitution. More sustainable methods for N-alkylation have been developed, including the direct use of alcohols as alkylating agents, catalyzed by transition metals like ruthenium or iron. nih.govresearcher.life This "borrowing hydrogen" strategy is highly selective and produces water as the only byproduct. nih.gov

N-Acylation is the reaction of the aniline with an acylating agent, such as an acid chloride or an anhydride, to form an amide. youtube.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org N-acylation is a common strategy to protect the amino group or to introduce new functional groups into the molecule. libretexts.org

| Transformation | Reagent Class | Example Reagent | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Ethyl iodide | Secondary/Tertiary Amine | youtube.com |

| N-Alkylation | Alcohols (with catalyst) | Benzyl alcohol | Secondary/Tertiary Amine | nih.govresearcher.life |

| N-Acylation | Acid Chlorides | Acetyl chloride | Amide | libretexts.orgyoutube.com |

| N-Acylation | Acid Anhydrides | Acetic anhydride | Amide | libretexts.orgyoutube.com |

| N-Acylation | Esters | Ethyl acetate | Amide | youtube.com |

Cyclization Reactions Involving the Aniline Moiety

The aniline moiety can participate in various cyclization reactions to form heterocyclic compounds. These reactions often involve the reaction of the aniline with a bifunctional reagent, leading to the formation of a new ring fused to the benzene ring or attached to the nitrogen atom.

One-pot synthesis methods have been developed for the preparation of heterocyclic structures like 1,2,4-triazolidine-3,5-diones (urazoles) from aniline derivatives. organic-chemistry.org This particular synthesis involves the reaction of an aniline with ethyl chloroformate, followed by reaction with ethyl carbazate (B1233558) and subsequent cyclization. organic-chemistry.org

Furthermore, aniline derivatives are key starting materials in the synthesis of various other heterocyclic systems. For example, they can be used in multicomponent reactions to synthesize complex molecules like dihydropyridines and furo[3,4-b]pyrans. nih.gov The aniline nitrogen can act as a nucleophile to initiate a cascade of reactions, leading to the formation of the heterocyclic ring. nih.gov For instance, an amination-cyclization cascade reaction has been reported for the synthesis of N-substituted iminosugars. nih.gov Additionally, anilines are used in the synthesis of meta-hetarylanilines through a three-component reaction involving a 1,3-diketone and acetone. beilstein-journals.org The synthesis of various other heterocyclic compounds, such as pyrazoles and pyrroles, also utilizes aniline derivatives as starting materials. osi.lv

Role of the 4 1 Aminocyclopropyl Aniline Moiety in Molecular Design

The 4-(1-Aminocyclopropyl)aniline Scaffold in Contemporary Medicinal Chemistry

The rational design of small-molecule inhibitors, which are compounds designed to interfere with the function of specific proteins like enzymes, is a central strategy in modern drug discovery. nih.govplos.org The this compound core is an important building block in creating these inhibitors. patsnap.com For instance, derivatives of (2-aminocyclopropyl)phenyl have been synthesized and evaluated as novel imaging agents for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. acs.org

In one study, researchers designed a series of N-(4-(2-aminocyclopropyl)phenyl)amide and 4-(2-aminocyclopropyl)benzamide derivatives. acs.org The design strategy focused on modifying the lipophilicity of the molecules to reduce non-specific binding while maintaining or improving inhibitory activity against LSD1. The aminocyclopropyl group was a key component, providing a vector for interacting with the target enzyme. The research demonstrated that subtle changes to the scaffold could significantly impact both potency and pharmacokinetic properties. acs.org For example, the 4-(2-aminocyclopropyl)benzamide derivative 1b showed a sevenfold improvement in inhibitory activity compared to its predecessor. acs.org

Table 1: In Vitro Characterization of (2-Aminocyclopropyl)phenyl Derivatives as LSD1 Inhibitors

| Compound | LSD1 IC₅₀ (nM) | MDR1 Efflux Ratio |

|---|---|---|

| (±)1 | 28 | 0.6 |

| 1b | 4.1 | 0.5 |

| 1e | 1.8 | 1.0 |

Data sourced from a study on novel PET imaging agents for LSD1. acs.org

This targeted approach highlights how the aminocyclopropyl-aniline scaffold can be systematically modified to develop potent and selective small-molecule inhibitors for therapeutic and diagnostic applications.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity, improve its metabolic profile, or reduce toxicity. drughunter.comnih.govresearchgate.net The aminocyclopropyl group itself can be considered a bioisostere for other chemical motifs. More significantly, the aniline (B41778) portion of this compound can be replaced by bioisosteric groups to create novel structures with improved drug-like properties.

Recent research has focused on developing saturated, three-dimensional bioisosteres for the flat, aromatic aniline ring to improve metabolic stability. nih.gov One innovative approach involves the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes. nih.govresearchgate.net These 1-aminonorbornanes serve as saturated, non-aromatic bioisosteres of aniline. nih.gov Metabolic stability assays have shown that these norbornane (B1196662) derivatives have a low tendency for oxidative processing, a common metabolic pathway for anilines that can sometimes lead to toxic byproducts. nih.gov This suggests that replacing the aniline in a drug candidate with a 1-aminonorbornane, which can be synthesized from aminocyclopropane precursors, could lead to safer and more effective drugs. nih.gov

The aminocyclopropyl moiety itself is a valuable component in this strategy, acting as a synthetic precursor to these advanced bioisosteres. researchgate.net This highlights the dual role of the aminocyclopropyl group: as a key pharmacophoric element and as a versatile synthetic handle for creating novel bioisosteric replacements. clockss.org

Applications as a Key Chemical Intermediate in Complex Molecule Synthesis

Beyond its direct role in drug scaffolds, this compound is a crucial chemical intermediate, serving as a starting material for the synthesis of more complex molecules. patsnap.comfluorochem.co.ukbldpharm.com Its bifunctional nature, possessing both a primary aromatic amine and a primary aliphatic amine on a cyclopropyl (B3062369) ring, allows for a wide range of chemical transformations.

Nitrogen-containing heterocyclic systems, such as pyrimidines and quinolines, are core structures in a vast number of pharmaceuticals and bioactive compounds. wikipedia.org The aniline functionality of this compound makes it an ideal precursor for constructing these important heterocyclic rings.

Quinolines: The synthesis of the quinoline (B57606) ring system can be achieved through several classic named reactions that utilize anilines as a key starting material. iipseries.org

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to form a substituted quinoline. wikipedia.org

Friedländer Synthesis: This reaction builds the quinoline ring by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While this method requires a pre-functionalized aniline, related strategies can start from the aniline itself. iipseries.org

Skraup Synthesis: In this reaction, an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. iipseries.org

In all these methods, this compound can be used as the aniline component, leading to the formation of quinolines bearing the 1-aminocyclopropyl substituent. This substituent can then serve to modulate the biological activity of the final quinoline product.

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a compound containing an amidine group with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgnanochemres.orgrjptonline.org One versatile route involves the reaction of an enamine with an ammonium (B1175870) salt. google.com Anilines like this compound can be readily converted into the necessary precursors, such as enamines or amidines, required for these cyclization reactions. nih.gov By incorporating the this compound moiety, chemists can synthesize a library of novel pyrimidine derivatives for screening in drug discovery programs. nih.gov

Table 2: Selected Synthesis Methods for Heterocycles Using Aniline Precursors

| Heterocycle | Synthesis Method | Key Reactants |

|---|---|---|

| Quinoline | Combes Synthesis | Aniline, β-Diketone |

| Quinoline | Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent |

| Quinoline | Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl |

| Pyrimidine | Three-Component Coupling | Enamine (from Aniline), Orthoformate, Ammonium Salt |

These are general methods where this compound can serve as the aniline source. wikipedia.orgiipseries.orgorganic-chemistry.org

Macrocycles, which are large cyclic molecules, represent an important class of compounds with applications ranging from therapeutics to host-guest chemistry. The synthesis of these complex structures often relies on the stepwise connection of smaller building blocks. analis.com.my The distinct reactive sites on this compound—the aromatic amine and the aliphatic amine—offer the potential for its use as a building block in macrocyclization reactions.

Synthetic strategies for macrocycles often involve the condensation of diamines with dicarboxylic acids or their derivatives. analis.com.my The this compound molecule can act as a diamine component in such reactions. By selectively protecting one of the amino groups, chemists can direct the reaction to form specific macrocyclic architectures. For example, the aromatic amine can be used to form an amide bond with a diacyl chloride, and the aliphatic aminocyclopropyl group can be reserved for a later transformation or used to link to another part of the macrocyclic structure.

Furthermore, recent advancements in materials chemistry have demonstrated the use of diamine linkers in the formation of Covalent Organic Frameworks (COFs). chemrxiv.org These ordered porous polymers can be designed to contain cleavable bonds. After the framework is assembled, these bonds can be broken to release precisely structured macrocycles. chemrxiv.org The defined geometry and dual amine functionality of this compound make it a candidate for incorporation as a linker in such "Clip-off Chemistry" strategies, providing a novel pathway to complex macrocyclic structures.

Mechanistic Investigations and Preclinical Target Engagement of 4 1 Aminocyclopropyl Aniline Derivatives

Modulation of Enzyme Activity by Cyclopropyl (B3062369) Aniline (B41778) Derivatives

The unique structural features of the cyclopropyl aniline moiety contribute to its ability to interact with the active sites of several key enzymes, leading to their inhibition.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by catalyzing the demethylation of mono- and dimethylated lysine (B10760008) 4 of histone H3 (H3K4). nih.gov Its involvement in various cancers has made it an attractive therapeutic target. nih.gov

Derivatives of 4-(1-aminocyclopropyl)aniline, particularly those related to trans-2-phenylcyclopropylamine (PCPA), are well-documented inhibitors of LSD1. nih.gov These compounds act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity. nih.govnih.gov

Binding simulations have revealed that the aromatic rings and the amino group of the cyclopropylamine (B47189) are critical for the interaction with the LSD1 active site. nih.gov The stereochemistry of the cyclopropane (B1198618) ring significantly influences the orientation of the aromatic rings and the formation of hydrogen bonds within the catalytic site, thereby affecting inhibitory potency. nih.gov For instance, studies on optically active lysine-phenylcyclopropylamine conjugates demonstrated that the stereoisomers exhibited differential inhibitory activities against LSD1. nih.gov

Table 1: Stereoisomer Potency of Selected LSD1 Inhibitors

| Compound | Stereoisomer | Relative Potency |

|---|---|---|

| NCD18 | (1R,2S) | ~11x more potent than (1S,2R) |

| NCD25 | (1R,2S) | ~4x more potent than (1S,2R) |

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is an aspartic protease that initiates the cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides. nih.govmdpi.com The accumulation of Aβ is a hallmark of Alzheimer's disease, making BACE1 a prime target for therapeutic intervention. nih.govnih.gov

While direct examples of this compound as a core scaffold for BACE1 inhibitors are less common, the broader class of aminomethyl-derived inhibitors has been explored. acs.org Some of these inhibitors incorporate a cyclopropylamine moiety to enhance potency and modulate physicochemical properties. acs.org A co-crystal structure of a BACE1 inhibitor containing a cyclopropyl group revealed that the difluorophenyl group occupies the S1 pocket of the enzyme's active site. acs.org The introduction of the cyclopropyl group can influence the compound's pKa, which in turn can affect its potency. acs.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. nih.govrjpbr.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial agents. nih.govnih.gov

Although specific studies focusing solely on this compound derivatives as DHFR inhibitors are not prevalent in the provided search results, the general class of antifolates often features aromatic amine structures. Non-classical, lipophilic antifolates that can passively diffuse into cells are of particular interest in the development of new anticancer agents. nih.gov

Receptor Interaction Studies (in vitro/preclinical models)

Beyond enzyme inhibition, derivatives of this compound have also been investigated for their ability to interact with specific cell surface receptors.

Purinergic Receptor P2Y14 (P2Y14R) Antagonism

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor activated by nucleotide sugars like UDP-glucose. nih.govresearchgate.net It is highly expressed in immune cells and is implicated in inflammatory and immune responses. nih.govbohrium.com Antagonists of P2Y14R are being explored as potential therapeutics for inflammatory conditions. nih.gov

A notable antagonist of the P2Y14R is a 4,7-disubstituted 2-naphthoic acid derivative known as PPTN. nih.gov While not a direct derivative of this compound, the study of such antagonists provides a framework for understanding the structural requirements for P2Y14R blockade. Pharmacological studies have shown that compounds like PPTN act as high-affinity competitive antagonists, shifting the concentration-response curve of the native agonist. nih.gov The surmountable nature of the antagonism observed with these compounds is consistent with competitive binding at the orthosteric site of the receptor. nih.gov

Histamine (B1213489) H3 Receptor Agonism

The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily found in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters. While the development of ligands targeting the H3R is an active area of research, the majority of studies focus on antagonists and inverse agonists. The structural backbone of most known H3R agonists is based on the histamine molecule, incorporating an imidazole (B134444) ring.

Investigations into conformationally constrained analogues, including those with piperidine (B6355638) and pyrrolidine (B122466) rings, have been conducted to understand the structure-activity relationships (SAR) for H3R agonism. Furthermore, the incorporation of a cyclopropane nucleus has been explored in the context of developing high-affinity H3 receptor antagonists, where stereochemistry plays a key role in ligand-receptor interactions. However, a review of the available scientific literature does not provide specific research findings or data on derivatives of this compound functioning as histamine H3 receptor agonists. Studies tend to focus on imidazole-based scaffolds for agonist activity, while aniline derivatives have been investigated more in the context of H3R antagonists.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Derivatives of this compound are integral components of a class of potent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and a key mediator of signaling pathways that control cellular growth, proliferation, and differentiation. The aberrant activation of EGFR through overexpression or mutation is a critical factor in the tumorigenesis of various cancers, including non-small-cell lung cancer (NSCLC), making it a prime therapeutic target.

The 4-anilinoquinazoline (B1210976) scaffold, which incorporates the 4-aminophenyl moiety, has emerged as a privileged structure for the development of EGFR tyrosine kinase inhibitors (TKIs). Several clinically approved first- and second-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, are based on this core structure. These small molecules are designed to interfere with the enzymatic function of the EGFR's intracellular kinase domain, thereby blocking the signal transduction cascades that drive malignant cell behavior. Preclinical studies have demonstrated that these derivatives can effectively inhibit EGFR activity and suppress the growth of cancer cell lines that are dependent on EGFR signaling.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The structure-activity relationship (SAR) for 4-anilinoquinazoline analogues as EGFR inhibitors has been extensively investigated to optimize potency, selectivity, and pharmacokinetic properties. These studies have revealed that modifications to three key regions of the molecule are critical for its biological activity: the quinazoline (B50416) core, the 4-anilino group, and the various substituents on both rings.

The quinazoline ring system serves as the foundational scaffold, anchoring the molecule within the ATP-binding pocket of the EGFR kinase domain. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for activity, forming key hydrogen bond interactions with hinge region residues of the kinase, such as Met793. Modifications at the 6- and 7-positions of the quinazoline core significantly influence the inhibitor's potency and properties. Introducing small, electron-donating groups or linkers that can form additional interactions can enhance binding affinity.

The 4-anilino moiety is essential for high-affinity binding, and its substitution pattern is a primary determinant of both potency and selectivity. The nature, size, and position of substituents on this aniline ring can modulate interactions with the hydrophobic regions of the ATP-binding site.

Impact of Substituents on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of 4-anilinoquinazoline derivatives are highly sensitive to the nature and position of substituents on both the quinazoline and aniline rings.

Substituents on the Aniline Ring: SAR studies consistently show that small, lipophilic substituents at the meta-position (C-3') of the aniline ring are highly favorable for potent EGFR inhibition. Halogen atoms such as chlorine (-Cl) and bromine (-Br) are particularly effective in this position. This substitution pattern enhances van der Waals and hydrophobic interactions within a specific pocket of the kinase domain. In contrast, ortho-substitution often leads to a decrease in activity, likely due to steric hindrance. For example, the presence of a 3-chloro or 3-bromo substituent on the aniline ring is a common feature in many potent EGFR inhibitors.

Substituents on the Quinazoline Ring: Modifications at the 6- and 7-positions of the quinazoline scaffold are critical for modulating activity. Electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, at these positions generally enhance inhibitory potency. Furthermore, introducing solubilizing groups or linkers attached to moieties that can form additional hydrogen bonds can improve both potency and pharmacokinetic profiles. For instance, linking morpholinoalkoxy groups via a three-carbon chain at these positions has been shown to increase antiproliferative activity by allowing the formation of a supplementary hydrogen bond with the Lys745 residue.

The following tables present data on the impact of various substituents on the inhibitory activity of 4-anilinoquinazoline analogues against EGFR-dependent cell lines.

| Compound | Aniline Substituent (R) | Cell Line | Activity (GI50, µM) |

|---|---|---|---|

| 9g | 3-ethynyl-4-fluoro | H3255 (EGFR L858R) | 1.348 |

| 9h | 3-ethynyl | H3255 (EGFR L858R) | 0.3486 |

| 15e | 3-chloro-4-fluoro | H3255 (EGFR L858R) | 0.4358 |

| 15f | 3-bromo | H3255 (EGFR L858R) | 0.6691 |

Data sourced from a study on 4-aniline quinazoline derivatives conjugated with hydrogen sulfide (B99878) donors. GI50 is the concentration required to inhibit cell growth by 50%.

| Compound | Aniline Substituent (R1) | Arylurea Substituent (R2) | EGFR IC50 (nM) |

|---|---|---|---|

| 7a | 3-Br | H | 189.7 |

| 7c | 4-Br | H | 235.4 |

| 7i | 3-Br | 3-CF3, 4-Cl | 17.32 |

| Gefitinib | - | - | 25.42 |

| Erlotinib | - | - | 33.25 |

Data sourced from a study on 6-arylureido-4-anilinoquinazoline derivatives. IC50 is the half maximal inhibitory concentration.

Stereochemical Influence on Molecular Interactions and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as interactions between a drug and its protein target are highly dependent on the three-dimensional arrangement of atoms. For derivatives containing chiral centers, such as the aminocyclopropyl group, the specific stereoisomeric configuration can profoundly influence binding affinity, potency, and even the pharmacological profile (e.g., agonist versus antagonist).

The cyclopropane ring, present in this compound, introduces conformational rigidity. Studies on other bioactive molecules incorporating a cyclopropane ring have demonstrated the critical nature of its stereochemical configuration. For instance, in the development of Bruton's tyrosine kinase (Btk) inhibitors, replacing a pyridyl ring with a fluorocyclopropyl amide revealed that the Btk inhibitory activity and off-target effects were stereodependent. Specifically, the (R,R)-stereoisomer was identified as the lead compound, while other isomers showed different activity profiles, including a higher risk of hERG blockade.

Similarly, research on cis-12,13-cyclopropyl-epothilone B variants, which differ only in the configuration of the stereocenters on the cyclopropane ring, found substantial differences in their biological effects. One diastereomer, with a cyclopropane orientation corresponding to the epoxide in the natural product, was nearly equipotent to epothilone (B1246373) A, whereas the other was significantly less active in microtubule binding and antiproliferative assays. These findings underscore that the biological activity of cyclopropyl-containing analogues is tightly linked to the specific orientation of the cyclopropane moiety. While specific studies on the stereoisomers of this compound itself were not detailed in the reviewed literature, these examples strongly suggest that stereochemistry would be a critical determinant of its molecular interactions and biological activity.

Elucidation of Molecular Mechanisms of Action (in vitro/preclinical)

The molecular mechanism of action for 4-anilinoquinazoline derivatives as EGFR inhibitors has been well-characterized through extensive in vitro and preclinical research. These compounds function primarily as competitive inhibitors at the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR.

By occupying the space normally taken by ATP, the inhibitor prevents the binding of this essential co-factor, thereby blocking the autophosphorylation of the receptor. This phosphorylation is the critical first step in activating downstream signal transduction pathways. The inhibition of EGFR autophosphorylation subsequently blocks major signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for driving tumorigenic processes such as cell proliferation, survival, angiogenesis, and metastasis.

Molecular modeling and docking studies have provided detailed insights into the specific interactions that anchor these inhibitors in the ATP pocket. Key interactions typically include:

Hydrogen Bonding: The N-1 and N-3 atoms of the quinazoline ring form crucial hydrogen bonds with backbone residues in the hinge region of the kinase domain, particularly with the methionine residue Met793. This interaction mimics the binding of the adenine portion of ATP and is a hallmark of this class of inhibitors.

Hydrophobic Interactions: The anilino-substituent and the quinazoline core itself engage in extensive hydrophobic and van der Waals interactions with non-polar residues lining the ATP pocket, contributing significantly to the binding affinity.

In vitro studies using cancer cell lines confirm this mechanism. Treatment of EGFR-dependent cells (such as H3255, which harbors the L858R mutation) with these inhibitors leads to a dose-dependent decrease in the phosphorylation of EGFR. This blockade of upstream signaling results in downstream effects such as cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis (programmed cell death).

Computational Approaches in the Study of 4 1 Aminocyclopropyl Aniline

Molecular Docking and Molecular Dynamics Simulations of Ligant-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method helps in understanding the binding mode and affinity of the ligand. For 4-(1-Aminocyclopropyl)aniline, docking studies would involve placing the molecule into the active site of a selected protein target to determine the most stable binding conformation. The results are often expressed as a docking score, with more negative values indicating a higher binding affinity. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adjust their conformations to maintain stable interactions. mdpi.com This process can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified during docking. nih.gov For instance, simulations of aniline-based inhibitors with targets like cyclin-dependent kinases (CDKs) have been used to elucidate the mechanisms of binding selectivity.

Table 1: Illustrative Molecular Docking and Dynamics Data for a Hypothetical Target

| Parameter | Description | Illustrative Value |

|---|---|---|

| Target Protein | Example: A specific kinase or enzyme | Kinase XYZ |

| Docking Score | Predicted binding affinity | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding pocket forming bonds | ASP 145, LYS 89, ILE 305 |

| Types of Interactions | Dominant forces stabilizing the complex | Hydrogen bonds, Hydrophobic interactions |

| RMSD of Ligand | Root Mean Square Deviation during MD simulation, indicating stability | 1.5 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov By establishing this relationship, QSAR models can predict the activity of new, untested compounds. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of similar compounds with known biological activities (e.g., enzyme inhibition) would be required. nih.govacs.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For aniline (B41778) derivatives, descriptors related to hydrophobicity and electronic interactions have been shown to be significant. nih.gov Statistical methods are then used to build a mathematical model that links these descriptors to the observed biological activity. ijser.in Such models are valuable for prioritizing which novel derivatives of this compound should be synthesized and tested, thereby streamlining the drug discovery process.

Quantum Chemical Calculations and Theoretical Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and energetic properties of a molecule. nih.govfz-juelich.de These methods are used to calculate various molecular properties that are difficult to measure experimentally.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Dipole Moments)

The electronic properties of a molecule are crucial for its reactivity and interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive. For substituted anilines, the nature and position of the substituent significantly influence the HOMO-LUMO gap. thaiscience.infotci-thaijo.org For example, studies on p-aminoaniline have provided values for its electronic properties, which serve as a useful reference for predicting the behavior of this compound. thaiscience.info The dipole moment, another important electronic property, influences how a molecule interacts with polar solvents and biological targets. mdpi.com

Table 2: Calculated Quantum Chemical Properties of Related Aniline Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| p-Aminoaniline thaiscience.info | -4.8913 | -0.2894 | 4.6019 | 0.6456 |

| 4-Nitroaniline thaiscience.infotci-thaijo.org | -6.6572 | -2.7665 | 3.8907 | 1.7797 |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.comlibretexts.org The presence of the cyclopropyl (B3062369) group in this compound introduces significant conformational constraints. Studies on molecules containing 1-aminocyclopropane-1-carboxylic acid have shown that the rigid cyclopropane (B1198618) ring highly restricts the available conformational space. researchgate.netnih.govnih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target and can lock the molecule into a bioactive conformation. nih.gov

Energy minimization calculations are used to find the most stable three-dimensional structure of the molecule, corresponding to the lowest energy conformer. researchgate.net These calculations help in understanding the preferred shape of this compound, which is essential for accurate molecular docking and for understanding its interactions with biological macromolecules.

Prediction of Molecular Interactions and Binding Affinities

The ability to accurately predict the binding affinity of a ligand to its target is a primary goal of computational drug design. nih.gov This prediction is often initiated with molecular docking, which provides a score that estimates the binding free energy. mdpi.com More rigorous methods, such as free-energy perturbation (FEP), can provide more accurate predictions of binding affinities, although they are more computationally intensive. acs.orgnih.gov

For this compound, these computational methods can predict how strongly it will bind to a potential biological target. The analysis of the docked pose reveals the specific molecular interactions responsible for this affinity, such as hydrogen bonds between the amino groups and the receptor, or hydrophobic interactions involving the aniline ring. rsc.org Understanding these interactions is key to designing more potent and selective analogues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1-Aminocyclopropyl)aniline, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : Two primary methods are reductive amination and alkylation .

- Reductive amination requires careful control of hydrogen pressure (e.g., 30–50 bar) and solvent selection (ethanol/methanol) to stabilize intermediates .

- Alkylation under reflux conditions (e.g., 80–100°C) ensures complete conversion, with temperature control critical to avoid byproducts .

- A related synthesis for cyclopropyl-containing intermediates involves coupling reactions with protected amines, as seen in quinoline derivatives .

Q. How can researchers characterize the structure of this compound, and what analytical techniques are most effective for confirming the cyclopropylamine moiety?

- Methodological Answer :

- X-ray crystallography (via SHELX software) resolves the cyclopropane ring geometry and confirms bond angles .

- NMR spectroscopy : Distinct chemical shifts for cyclopropane protons (δ ~0.8–1.5 ppm) and amine protons (δ ~2.5–3.5 ppm) validate the structure .

- Mass spectrometry (MS) provides molecular weight confirmation (e.g., [M+H]⁺ ion) and fragmentation patterns unique to the cyclopropyl group .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic effects of the cyclopropyl group in this compound, and how do these effects influence its reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) calculates the electron-withdrawing nature of the cyclopropyl group, which stabilizes the aniline's lone pair and alters nucleophilicity .

- Steric effects from the cyclopropane ring can hinder access to reactive sites, requiring molecular docking simulations to predict binding affinities in pharmacological studies .

Q. How should researchers address discrepancies in reported reaction outcomes when using this compound as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Systematic condition screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. Raney Ni), and temperatures to identify reproducibility issues .

- Kinetic studies (e.g., time-resolved NMR) track intermediate formation, resolving contradictions in reaction pathways .

Q. What strategies are effective in mitigating oxidative degradation of this compound during storage and experimental procedures?

- Methodological Answer :

- Storage : Use inert atmospheres (argon/nitrogen) and antioxidants (e.g., BHT) at –20°C to stabilize the amine group .

- In-situ protection : Employ acetyl or Boc groups during reactions to prevent oxidation under acidic conditions .

Q. In pharmacological studies, what target engagement assays are suitable for evaluating this compound's bioactivity, given its structural features?

- Methodological Answer :

- Enzyme inhibition assays : Monitor activity against kinases or proteases using fluorescence-based substrates, leveraging the compound’s amine reactivity .

- Receptor binding studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.